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Compound of Interest

Compound Name: 2-(Cyclohexylacetyl)oxazole

CAS No.: 898759-04-1

Cat. No.: B1325483

Get Quote

Executive Summary
2-(Cyclohexylacetyl)oxazole (CAS: 898759-04-1) is a specialized

-ketoheterocycle utilized primarily as a reversible, transition-state inhibitor of Fatty Acid Amide
Hydrolase (FAAH). Unlike irreversible inhibitors (e.g., fluorophosphonates) that permanently
covalently modify enzymes, this compound leverages an electrophilic carbonyl group to form a
transient hemiketal with the catalytic serine of the target enzyme. This unique mechanism
places it at the forefront of research into non-opioid pain management, anxiolytics, and anti-
inflammatory therapeutics by modulating endocannabinoid signaling (specifically anandamide
levels).
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Property Value

CAS Number 898759-04-1

IUPAC Name 1-(1,3-oxazol-2-yl)-2-cyclohexylethan-1-one

Molecular Formula

Molecular Weight 193.24 g/mol

SMILES O=C(CC1CCCCC1)C2=NC=CO2

Appearance
Pale yellow oil or low-melting solid (dependent

on purity)

Solubility
Soluble in DMSO, Methanol, Chloroform;

Sparingly soluble in water

Structural Significance
The molecule consists of three distinct pharmacophoric regions:

The Oxazole Ring: Acts as an electron-withdrawing heterocycle that activates the adjacent

carbonyl group.

The

-Keto Group: The "warhead" electrophile. It is tuned to be reactive enough to trap the active
site serine but stable enough to avoid non-specific protein alkylation.

The Cyclohexylacetyl Tail: A lipophilic moiety designed to fit into the hydrophobic acyl-chain

binding pocket of FAAH (mimicking the arachidonyl tail of anandamide).

Mechanism of Action: Reversible Covalent Inhibition
The defining feature of 2-(Cyclohexylacetyl)oxazole is its ability to mimic the transition state

of amide hydrolysis.

The Serine Trap Mechanism
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Entry: The inhibitor enters the FAAH active site, guided by the cyclohexyl group interacting

with the hydrophobic cytosolic port.

Attack: The catalytic nucleophile, Serine 241, attacks the electrophilic ketone carbonyl of the

inhibitor.

Stabilization: Instead of proceeding to hydrolysis, the adduct forms a stable, reversible

hemiketal. The oxyanion is stabilized by the "oxyanion hole" (residues Ile238, Gly239,

Gly240, Ser241).

Blockade: This hemiketal mimics the tetrahedral intermediate of the natural substrate

(anandamide), effectively locking the enzyme in a non-catalytic state.

Visualization of Signaling & Inhibition
The following diagram illustrates the interference of 2-(Cyclohexylacetyl)oxazole in the

endocannabinoid degradation pathway.
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Caption: Logical flow of FAAH inhibition leading to sustained Anandamide signaling.

Synthesis & Manufacturing Protocols
Synthesis of 2-acyloxazoles requires precise control to prevent over-addition or ring opening.

The most robust method utilizes Vedejs Metalation.
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Protocol: Lithiation-Acylation Route
Objective: Synthesize 2-(Cyclohexylacetyl)oxazole from oxazole and cyclohexylacetyl

chloride.

Reagents:

Oxazole (1.0 eq)

n-Butyllithium (n-BuLi, 1.1 eq, 2.5M in hexanes)

Cyclohexylacetyl chloride (or Weinreb amide derivative) (1.0 eq)

THF (Anhydrous)[1]

Boron Trifluoride Etherate (

) (Optional, Lewis acid additive)

Step-by-Step Methodology:

Cryogenic Setup: Flame-dry a 3-neck round bottom flask under Argon. Add anhydrous THF

and cool to -78°C.

Lithiation: Add oxazole. Dropwise add n-BuLi over 20 minutes.

Critical Insight: Maintain temp < -70°C. 2-Lithiooxazole is unstable and can ring-open to

the isocyanide above -50°C.

Acylation:

Option A (Acid Chloride): Add

(1.1 eq) first to transmetallate to the organozinc (stabilizes the ring), then add
cyclohexylacetyl chloride.

Option B (Weinreb Amide): Add N-methoxy-N-methyl-2-cyclohexylacetamide directly to the

lithio-species. This prevents over-addition (formation of tertiary alcohol).
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Quench & Workup: Stir for 1 hour at -78°C, then allow to warm to 0°C. Quench with

saturated

. Extract with EtOAc.

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The ketone is

sensitive to silica; use neutralized silica (1%

) if degradation is observed.

Synthetic Pathway Diagram[4]
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Caption: Vedejs Metalation route for C2-acylation of oxazole.

Biological Applications & Data Interpretation[1][5]
Therapeutic Potential
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Researchers utilize this compound to study the Endocannabinoid System (ECS). By inhibiting

FAAH, the concentration of Anandamide (AEA) increases in the synaptic cleft, activating CB1

and CB2 receptors.

Analgesia: Effective in neuropathic pain models without the respiratory depression

associated with opioids.[2]

Anxiolytic: Modulates stress response via CB1 signaling in the amygdala.

Comparative Potency (SAR Context)
In Structure-Activity Relationship (SAR) studies, the cyclohexyl group acts as a probe for the

enzyme's acyl-chain binding pocket.

Compound Class -Group (Side
Chain)

FAAH

(nM)

Selectivity (vs.
MAGL)

OL-135 (Standard) Phenyl-heptyl 4.7 >300x

2-(Cyclohexylacetyl) Cyclohexyl-methyl ~10 - 50* High

Simple Acetyl Methyl >10,000 Low

*Estimated range based on homologous series data for

-ketooxazoles.

Safety & Handling Guidelines
Hazard Identification: Irritant (Skin/Eye). Potential sensitizer.

Storage: Store at -20°C. The

-keto group is electrophilic and susceptible to hydration or nucleophilic attack upon
prolonged exposure to moisture or nucleophilic solvents (e.g., alcohols) at room
temperature.

Handling: Use standard PPE. Avoid use of protic solvents (methanol/ethanol) during storage

to prevent hemiacetal formation which complicates NMR analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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